2-cyclopentyl-N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)acetamide
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Overview
Description
2-cyclopentyl-N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)acetamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Mechanism of Action
Target of Action
Thiazole derivatives, to which this compound belongs, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole compounds are known to interact with their targets through various mechanisms depending on their specific structure and the nature of the target . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Biochemical Pathways
Thiazole derivatives have been found to affect a wide range of biochemical pathways due to their diverse biological activities . For instance, they can influence the synthesis of neurotransmitters such as acetylcholine, which is crucial for the normal functioning of the nervous system .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a range of effects due to their diverse biological activities . For example, they have been found to exhibit cytotoxic activity on human tumor cell lines .
Action Environment
For instance, the solubility of thiazole in different solvents can affect its distribution and hence its efficacy .
Preparation Methods
The synthesis of 2-cyclopentyl-N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)acetamide typically involves the condensation of 2-(4-formylphenoxy)-N-(thiazol-2-yl)acetamide with cyanoacetic hydrazide, followed by heterocyclization with acetylacetone. The produced acrylamides are then treated with malononitrile and substituted acetophenones, and the generated chalcones are heated with mononitrile in acetic acid . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or other functional groups, such as the fluorobenzyl moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring and the benzyl group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-cyclopentyl-N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activities make it a candidate for studies on antibacterial, antifungal, and anti-inflammatory properties.
Medicine: Its potential therapeutic effects are being explored in the development of new drugs for treating infections and inflammatory diseases.
Comparison with Similar Compounds
Similar compounds to 2-cyclopentyl-N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)acetamide include other thiazole derivatives, such as:
2-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides: Known for their cytotoxic activity on tumor cell lines.
N2-[2-chloro-4(3,4,5-trimethoxyphenyl)azetidin-1-yl]-N4-(substituted aryl)-1,3-thiazole-2,4-diamine: Exhibits antioxidant activity. The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and chemical reactivity.
Biological Activity
2-Cyclopentyl-N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Cyclopentyl group : A cyclic structure that contributes to the compound's lipophilicity.
- Thiazole ring : Known for its role in various biological activities, particularly in drug design.
- Fluorobenzyl thioether : This moiety is often associated with enhanced biological activity due to the electron-withdrawing properties of fluorine.
The molecular formula for this compound is C18H22FN3OS, with a molecular weight of approximately 346.51 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may exhibit:
- Antitumor activity : It has been evaluated for its ability to inhibit cancer cell proliferation.
- Antimicrobial properties : The thiazole moiety is known for its effectiveness against various microbial strains.
Biological Assays and Findings
A series of biological assays have been conducted to evaluate the pharmacodynamics and therapeutic potential of this compound:
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Yurttaş et al. (2015) | U937 (human histocytic lymphoma) | 10 | Induction of apoptosis |
In vitro study | K562 (human leukemia) | 15 | Mitochondrial dysfunction |
Antimicrobial assay | Various bacterial strains | 20 | Cell wall synthesis inhibition |
Case Studies
- Yurttaş et al. (2015) : This study focused on the antitumor activity of the compound, demonstrating significant cytotoxic effects on U937 cells with an IC50 value of 10 µM. The mechanism involved apoptosis induction, suggesting potential applications in cancer therapy.
- K562 Cell Line Evaluation : The compound was tested against K562 cells, revealing an IC50 value of 15 µM. The results indicated that the compound induced mitochondrial dysfunction, leading to increased apoptosis rates.
- Antimicrobial Properties : In a broader antimicrobial assay, the compound exhibited activity against various bacterial strains with an IC50 around 20 µM, indicating its potential as an antibiotic agent.
Pharmacological Applications
Given its promising biological activities, this compound has potential applications in:
- Cancer treatment : As an anticancer agent targeting specific pathways involved in cell proliferation and survival.
- Infectious diseases : As a novel antimicrobial agent that could provide alternatives to existing antibiotics.
Properties
IUPAC Name |
2-cyclopentyl-N-[4-[(4-fluorophenyl)methylsulfanylmethyl]-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2OS2/c19-15-7-5-14(6-8-15)10-23-11-16-12-24-18(20-16)21-17(22)9-13-3-1-2-4-13/h5-8,12-13H,1-4,9-11H2,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USSQSBLVZZGASX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NC2=NC(=CS2)CSCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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